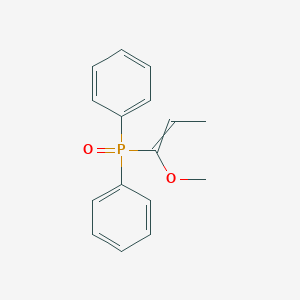![molecular formula C12H11NO5 B14421800 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid CAS No. 81606-77-1](/img/structure/B14421800.png)
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes an acetyloxy group, an anilino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of aniline with an appropriate anhydride under controlled conditions. For example, the formation of 4-anilino-4-oxobutanoic acid, a related compound, can be achieved with excellent conversion using 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL of MsAcT enzyme .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature, pressure, and catalysts, would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a reagent in various organic synthesis reactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing various molecular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-4-oxobutanoic acid: This compound is structurally similar and can be synthesized using similar methods.
4-(4-Acetylanilino)-4-oxobutanoic acid: Another related compound with potential research applications.
Uniqueness
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to similar compounds. Its acetyloxy group, in particular, might influence its reactivity and interactions with other molecules.
Properties
CAS No. |
81606-77-1 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-(4-acetyloxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO5/c1-8(14)18-10-4-2-9(3-5-10)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) |
InChI Key |
KFIVQCHQNUEYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



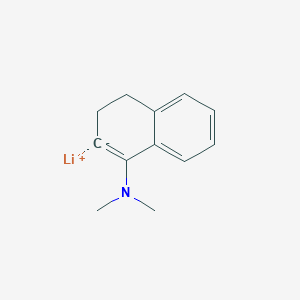
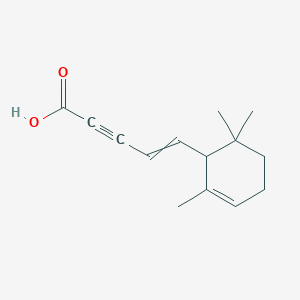
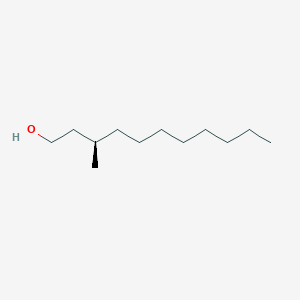


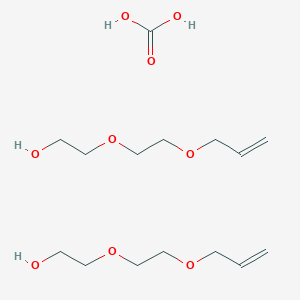
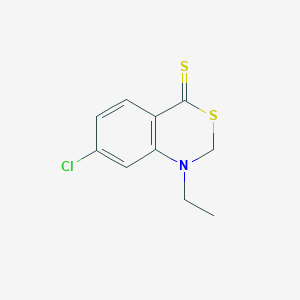
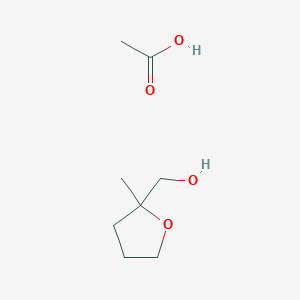
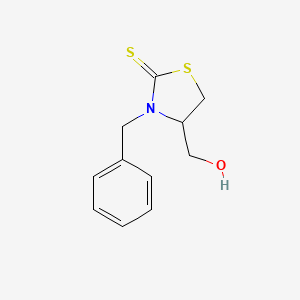
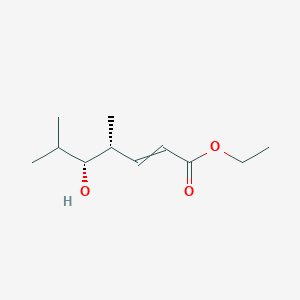
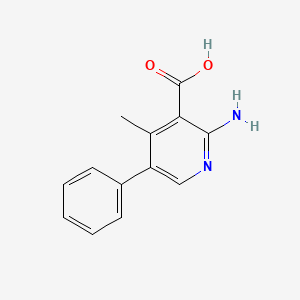
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
